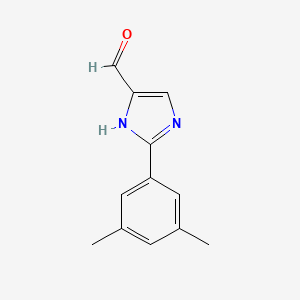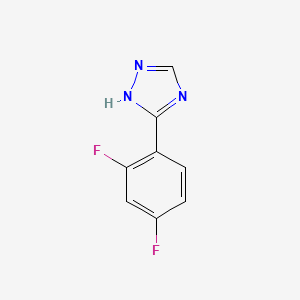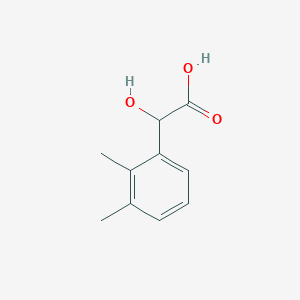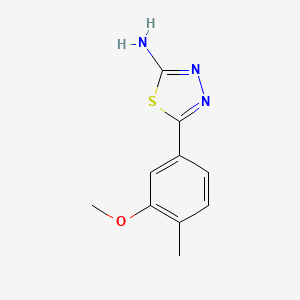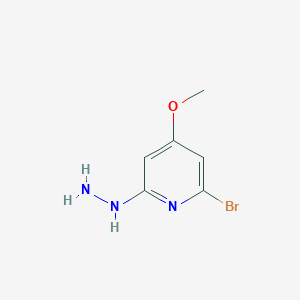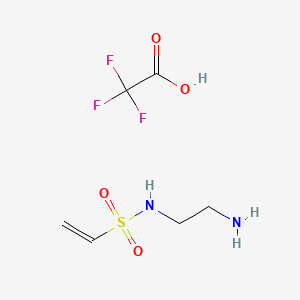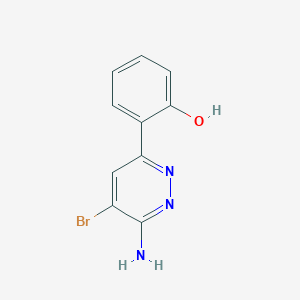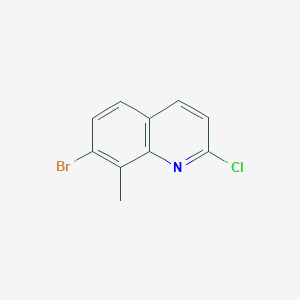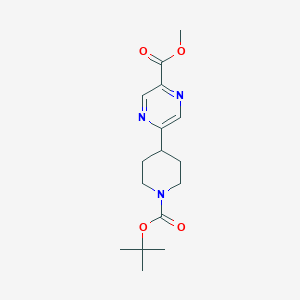
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is a chemical compound that features a pyrazine ring substituted with a methyl ester group and a Boc-protected piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and diketones.
Introduction of the Boc-Protected Piperidine: The Boc-protected piperidine moiety can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected piperidine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
相似化合物的比较
Similar Compounds
Methyl 5-(4-piperidyl)pyrazine-2-carboxylate: Lacks the Boc protection, making it more reactive but less stable.
Ethyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(1-Boc-4-piperidyl)pyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring, altering its electronic properties.
Uniqueness
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is unique due to its combination of a Boc-protected piperidine moiety and a pyrazine ring, which provides a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .
属性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC 名称 |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h9-11H,5-8H2,1-4H3 |
InChI 键 |
RNISKILYMTYENR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=N2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
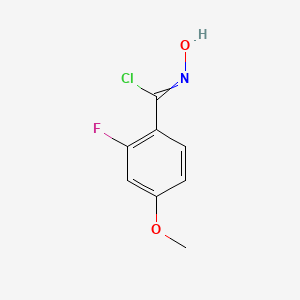
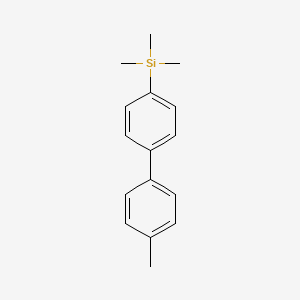
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
